molecular formula C14H12ClNO3S B1621850 Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate CAS No. 648859-85-2

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate

Cat. No.: B1621850
CAS No.: 648859-85-2
M. Wt: 309.8 g/mol
InChI Key: YOVSCTKBQMYDQN-UHFFFAOYSA-N
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Description

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate is a chemical compound with the molecular formula C14H12ClNO3S and a molecular weight of 309.77 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a benzoyl group, and a chloromethyl group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate typically involves the reaction of 3-(Chloromethyl)benzoic acid with thiophene-3-carboxylic acid methyl ester in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl group, which can be hazardous .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate
  • 3-Amino-5-(4-chlorophenyl)-2-thiophenecarboxylic acid

Uniqueness

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate is unique due to its combination of a chloromethyl group and a thiophene ring, which provides distinct reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-[[3-(chloromethyl)benzoyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVSCTKBQMYDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380611
Record name Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648859-85-2
Record name Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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